Letrozole

Vue d'ensemble

Description

Le létrozole, commercialisé sous la marque Femara, entre autres, est un inhibiteur de l’aromatase non stéroïdien principalement utilisé dans le traitement du cancer du sein hormono-dépendant chez les femmes ménopausées . Il a été breveté en 1986 et approuvé pour un usage médical en 1996 . Le létrozole agit en inhibant l’enzyme aromatase, responsable de la conversion des androgènes en œstrogènes, réduisant ainsi les taux d’œstrogènes dans l’organisme .

Mécanisme D'action

Le létrozole exerce ses effets en inhibant l’enzyme aromatase, responsable de la conversion des androgènes en œstrogènes. En se liant au groupe hème de la sous-unité cytochrome P450 de l’aromatase, le létrozole empêche l’enzyme de catalyser cette conversion. Cela conduit à une réduction significative des taux d’œstrogènes, ce qui est bénéfique dans le traitement des tumeurs dépendantes des œstrogènes .

Applications De Recherche Scientifique

Letrozole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying aromatase inhibition and for developing new aromatase inhibitors.

Biology: this compound is used to study the role of estrogen in various biological processes and diseases.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du létrozole implique plusieurs étapes clés :

Matières de départ : La synthèse commence par le p-chlorobenzonitrile et le p-tolunitrile.

Alkylation : L’étape initiale consiste à faire réagir ces composés dans des conditions alcalines pour former un intermédiaire.

Bromation : L’intermédiaire subit une réaction de bromation pour former un composé bromé.

Condensation : Ce composé bromé est ensuite condensé avec le 4-amino-1,2,4-triazole.

Diazotation : Enfin, la diazotation est effectuée pour éliminer le groupe amino, conduisant au létrozole.

Méthodes de production industrielle : La production industrielle du létrozole suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé implique des conditions de réaction douces, des opérations simples, un rendement élevé et une bonne sélectivité chimique, ce qui le rend adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le létrozole subit diverses réactions chimiques, notamment :

Oxydation : Le létrozole peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes nitriles présents dans le létrozole.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, conduisant à différents dérivés.

Réactifs et conditions courantes :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés pour la réduction.

Réactifs de substitution : Les halogènes et autres électrophiles sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du létrozole, qui peuvent avoir différentes propriétés pharmacologiques .

4. Applications de la recherche scientifique

Le létrozole a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition de l’aromatase et pour développer de nouveaux inhibiteurs de l’aromatase.

Biologie : Le létrozole est utilisé pour étudier le rôle des œstrogènes dans divers processus biologiques et maladies.

Comparaison Avec Des Composés Similaires

Le létrozole fait partie d’une classe de médicaments appelés inhibiteurs de l’aromatase. Des composés similaires comprennent :

Anastrozole : Un autre inhibiteur de l’aromatase non stéroïdien ayant une efficacité similaire mais des propriétés pharmacocinétiques différentes.

Exémestane : Un inhibiteur de l’aromatase stéroïdien qui se lie irréversiblement à l’enzyme.

Unicité du létrozole : Le létrozole est unique en raison de sa forte puissance et de sa sélectivité pour l’inhibition de l’aromatase. Il a été démontré qu’il produisait une inhibition presque complète de l’aromatase dans les tissus périphériques et est associé à une suppression plus importante des œstrogènes par rapport aux autres inhibiteurs de l’aromatase .

Activité Biologique

Letrozole is a third-generation aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its biological activity is characterized by its potent inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, which plays a significant role in the growth of estrogen-dependent tumors.

This compound selectively inhibits aromatase, leading to a significant reduction in circulating estrogen levels. This action is particularly important in postmenopausal women, where estrogen production predominantly occurs through the conversion of androgens to estrogens via aromatase in peripheral tissues such as adipose tissue.

- Potency Comparison : In various studies, this compound has been shown to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells and human cancer cell lines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid and complete absorption with a mean absolute bioavailability of approximately 99.9%.

- Distribution : Large volume of distribution (1.87 L/kg) and about 60% protein binding, primarily to albumin.

- Metabolism : Metabolized by CYP-450 isoenzymes (CYP 3A4 and CYP 2A6) into an inactive carbinol metabolite.

- Half-life : The terminal half-life is about 42 hours, allowing for once-daily dosing .

Case Studies and Trials

- PO25 Trial : This study compared this compound to tamoxifen in advanced breast cancer patients. This compound demonstrated a median time to progression (TTP) of 9.4 months compared to 6.0 months for tamoxifen (p < 0.0001), with an objective response rate (ORR) of 32% versus 21% for tamoxifen (p = 0.0002) .

- MA.17 Trial : In this phase III trial assessing this compound as an extended adjuvant therapy after tamoxifen, this compound significantly reduced the risk of recurrence by 43% compared to placebo (p = 0.00008). The study included over 5,000 patients and highlighted the long-term benefits of this compound following initial tamoxifen therapy .

- FACE Trial : This ongoing trial aims to evaluate the clinical benefits of this compound for postmenopausal women with hormone receptor-positive early breast cancer at increased risk for recurrence .

Comparative Potency Data

The following table summarizes the comparative potency of this compound against other aromatase inhibitors:

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| This compound | 0.07 | Highest |

| Anastrozole | 0.82 | Lower |

| Aminoglutethimide | 20 | Lowest |

Adverse Effects and Tolerability

This compound is generally well-tolerated compared to other treatments like megestrol acetate, showing fewer serious adverse events and less weight gain . Common side effects include hot flashes, joint pain, and fatigue, which are consistent with estrogen deprivation.

Propriétés

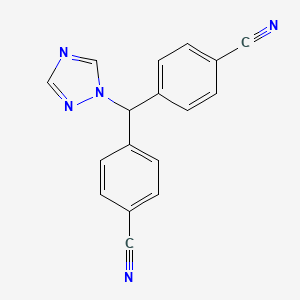

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023202 | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Letrozole is a non-steroidal type II aromatase inhibitor. It blocks the active site, and therefore the electron transfer chain of CYP19A1. This competitive inhibition prevents the conversion of androgens to estrogen. This action leads to a reduction in uterine weight and elevated leuteinizing hormone. In postmenopausal women, the action of aromatase is responsible for the majority of estrogen production. With reduced availability of estrogen, estrogen-dependant tumors regress. Third generation aromatase inhibitors do not significantly affect cortisol, aldosterone, and thyroxine levels., Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones. | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish crystalline powder | |

CAS No. |

112809-51-5 | |

| Record name | Letrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letrozole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | letrozole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LKK855W8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-185 °C, 181-183 °C, 184 - 185 °C | |

| Record name | Letrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETROZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Letrozole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.